2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C26H25ClN4O3 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.1615184 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Conformational Analysis
The synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline and naphth[2,1- e][1,3]oxazino[4,3-a]isoquinoline derivatives demonstrate the chemical versatility and structural insights of compounds related to tetrahydroisoquinoline. These studies provide foundational knowledge for understanding the behavior and potential applications of similar compounds in pharmaceuticals and materials science (Heydenreich et al., 2008).
Analgesic and Anti-inflammatory Activities
Research on Mannich bases of 5-nitro-2-benzoxazolinones, which are structurally related to the compound of interest, has shown promising analgesic and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for treating pain and inflammation (Köksal et al., 2007).
Anti-tuberculosis Activity
The development of new and potent analogues of anti-tuberculosis agents with improved bioavailability is critical for addressing drug-resistant tuberculosis. Modifications to the structural components similar to those in the compound of interest have been shown to retain strong anti-tuberculosis activity while improving pharmacokinetic profiles (Tangallapally et al., 2006).
Metabolic Enzyme Inhibition
Novel piperazine and morpholine substituted quinolines have been synthesized and shown to have effective inhibition profiles against some metabolic enzymes. These compounds have the potential to treat diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus, highlighting the therapeutic applications of structural analogues (Çakmak et al., 2020).
Antimicrobial and Antimalarial Activities
The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, along with the exploration of quinolone antibacterial agents and organocatalytic enantioselective Pictet-Spengler reactions, further underline the diverse scientific research applications of compounds related to tetrahydroisoquinoline, piperazine, and nitrophenyl groups. These studies contribute to the fields of antimicrobial and antimalarial research, offering insights into new drug development (Norman et al., 1996; Sanchez et al., 1988; Mons et al., 2014).
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c27-22-7-3-6-20(16-22)26(32)29-14-12-28(13-15-29)23-8-9-24(31(33)34)25(17-23)30-11-10-19-4-1-2-5-21(19)18-30/h1-9,16-17H,10-15,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNORHMKDJFSHNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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